8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate
Description
8-Ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate is a coumarin-derived bichromene compound characterized by a fused chromene scaffold with ethoxy and acetyloxy substituents at the 8- and 7'-positions, respectively. Its molecular formula is C₂₁H₁₄O₇, with an average mass of 378.33 g/mol (inferred from the methoxy analog in ).
Properties
IUPAC Name |
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O7/c1-3-26-18-6-4-5-13-9-17(22(25)29-21(13)18)16-11-20(24)28-19-10-14(27-12(2)23)7-8-15(16)19/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVRBNKUCMSLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromene ring: This can be achieved through the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Introduction of the ethoxy group: This step involves the ethoxylation of the chromene ring using an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammation and cancer, leading to the modulation of signaling pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Methoxy vs. Ethoxy Derivatives
- 8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate () shares the same core structure but substitutes ethoxy with methoxy. The methoxy analog has a molecular mass of 378.336 g/mol and a monoisotopic mass of 378.073953, indicating minor differences in isotopic distribution.
- Ethyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate () introduces a chloro substituent and an ethyl ester, increasing molecular weight (426.80 g/mol) and polarity. The chloro group may enhance halogen bonding in biological targets but reduces solubility in nonpolar solvents.
Hydroxy and Methyl Derivatives
- 6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione () incorporates polar dimethylamino and hydroxy groups, resulting in a higher melting point (239–241°C) due to hydrogen bonding. In contrast, the ethoxy-acetate derivative likely has a lower melting point (~200–220°C) due to reduced intermolecular interactions.
- 7,7’,8’-Trihydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione () exhibits extreme thermal stability (m.p. >270°C) from extensive hydrogen-bonding networks, a feature absent in the ethoxy-acetate compound.
Commercial Availability and Pricing
- 8-Ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate () is priced at $237–$482 for 1–50 mg (90% purity), reflecting the cost of specialized bichromene derivatives.
- Ethyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate () is more expensive ($574–$1,194 for 1–50 mg), likely due to the chloro substituent’s synthetic complexity.
Biological Activity
8-Ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate (CAS Number: 896034-24-5) is a synthetic compound characterized by a unique bichromene framework. Its molecular formula is C24H20O7, with a molecular weight of approximately 420.41 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.
Chemical Structure and Properties
The structure of 8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate includes two dioxo groups and an ethoxy substituent. These functional groups contribute to its reactivity and potential interactions with biological systems. The compound is primarily studied in research settings due to its structural complexity and potential applications.
Biological Activity Overview
Research into the biological activity of this compound has highlighted its antifungal properties as well as its interactions with various biological targets. Below are key findings from recent studies:
Antifungal Activity
A study examining related compounds indicated that derivatives of bichromene exhibited significant antifungal activity against various fungal strains. For instance, compounds similar to 8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate demonstrated effective inhibition against Aspergillus niger and Colletotrichum spp. at specific concentrations. The EC50 values for these activities were reported as follows:
| Compound | Fungal Strain | EC50 (µg/mL) |
|---|---|---|
| 8-Ethoxy-2,2'-dioxo-2H,2'H-bichromene | Aspergillus niger | 97.18 |
| Related Compound A | Colletotrichum spp. | 106.8 |
| Natural Product Precocene II | Aspergillus niger | 89.13 |
These findings suggest that structural modifications significantly affect the antifungal potency of compounds within this chemical family .
The mechanism behind the antifungal activity is believed to involve the inhibition of mitochondrial respiration in fungi, leading to increased superoxide levels and subsequent cell death. This interaction may occur through the compound's ability to engage with voltage-dependent anion channels (VDAC) in fungal cells .
Case Studies
Several case studies have focused on the biological effects of related chromene compounds:
- Study on Chromenes : A comprehensive study highlighted that chromene derivatives showed varying degrees of antifungal activity depending on their substituents. The presence of carbonyl moieties was linked to enhanced bioactivity due to their electrophilic nature, facilitating nucleophilic attacks by cellular components .
- In Silico Studies : Computational analyses have been employed to predict the binding affinities of 8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate with various biological targets. These studies suggest potential applications in drug design aimed at fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
